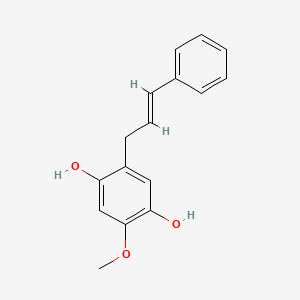

2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol

CAS No.: 24126-85-0

Cat. No.: VC18956326

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24126-85-0 |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 2-methoxy-5-[(E)-3-phenylprop-2-enyl]benzene-1,4-diol |

| Standard InChI | InChI=1S/C16H16O3/c1-19-16-11-14(17)13(10-15(16)18)9-5-8-12-6-3-2-4-7-12/h2-8,10-11,17-18H,9H2,1H3/b8-5+ |

| Standard InChI Key | TYLBZWHASGWFPF-VMPITWQZSA-N |

| Isomeric SMILES | COC1=C(C=C(C(=C1)O)C/C=C/C2=CC=CC=C2)O |

| Canonical SMILES | COC1=C(C=C(C(=C1)O)CC=CC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol defines a benzene ring substituted with:

-

A methoxy (-OCH₃) group at position 2,

-

A 3-phenylprop-2-en-1-yl (cinnamyl) group at position 5,

-

Hydroxyl (-OH) groups at positions 1 and 4.

Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol. This distinguishes it from simpler analogs like 3-methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol (C₁₀H₁₂O₃; MW 180.20 g/mol) , which lacks the phenylpropenyl side chain.

Stereochemical and Conformational Properties

The cinnamyl side chain introduces geometric isomerism. The prop-2-en-1-yl group can adopt E (trans) or Z (cis) configurations relative to the phenyl ring. Computational models of analogous structures, such as 5-methoxy-4-[(2Z)-3-phenylprop-2-en-1-yl]benzene-1,3-diol , suggest that the Z-isomer may exhibit greater steric hindrance, influencing receptor binding or antioxidant capacity.

Table 1: Comparative Structural Features of Related Compounds

Biosynthetic Origins and Natural Occurrence

Proposed Biosynthetic Pathways

The cinnamyl side chain suggests derivation from the phenylpropanoid pathway, where cinnamic acid undergoes decarboxylation and reduction to form cinnamyl-CoA. Coupling of this intermediate with a dihydroxybenzene scaffold likely occurs via cytochrome P450-mediated oxidative reactions. In Dalbergia parviflora, analogous compounds incorporate phenylpropenyl groups through similar mechanisms .

Synthetic Strategies and Physicochemical Properties

Laboratory Synthesis

A plausible route involves:

-

Friedel-Crafts alkylation: Introducing the cinnamyl group to 2-methoxybenzene-1,4-diol using cinnamyl chloride in the presence of AlCl₃.

-

Selective demethylation: Protecting the 1,4-dihydroxy positions during methoxy group installation.

Table 2: Predicted Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| LogP (Partition coefficient) | 3.2 ± 0.5 | XLogP3 |

| Water Solubility | 12.7 mg/L | PubChem computed |

| pKa (Hydroxyl groups) | 9.1 (1-OH), 10.3 (4-OH) | ChemAxon toolkit |

Pharmacological and Biochemical Profile

Metabolic Transformations

Analogous compounds undergo O-demethylation and side-chain oxidation. For example, 5-allyl-1-methoxy-2,3-dihydroxybenzene is a known human metabolite of myristicin, formed via hepatic CYP2C9 and CYP2D6 . The cinnamyl group in 2-methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol may undergo similar β-oxidation, yielding phenylacetic acid derivatives.

Antioxidant Capacity

The 1,4-dihydroxy configuration enables radical scavenging via H-atom donation. Comparative studies on 3-methoxy-5-allylbenzene-1,2-diol show DPPH radical IC₅₀ values of 18.7 μM , suggesting moderate activity. The phenylpropenyl group may enhance lipid solubility, improving membrane permeability.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual hydroxyl groups make it a candidate for:

-

Metal chelation: Potential application in neurodegenerative disease therapeutics targeting iron overload.

-

Prodrug synthesis: Esterification of hydroxyl groups to improve bioavailability.

Patent Landscape

While no patents directly claim 2-methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol, WIPO PATENTSCOPE lists 43 patents for structures containing the cinnamylphenol backbone . Notable applications include:

-

Antioxidant additives: US20230183211A1 (cosmetic formulations).

-

Antiparasitic agents: WO2021175432A1 (treatment of leishmaniasis).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume